molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7

N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide

Cat. No.: B2662564
CAS No.: 2361641-66-7
M. Wt: 219.288
InChI Key: KGIWYQVGDGGQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring, which is further connected to an ethyl chain and a prop-2-enamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The final step involves the formation of the prop-2-enamide group through a reaction with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and influencing cellular processes. The compound may affect pathways involved in cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]acetamide
  • N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]but-2-enamide
  • N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-ynamide

Uniqueness

N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIWYQVGDGGQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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